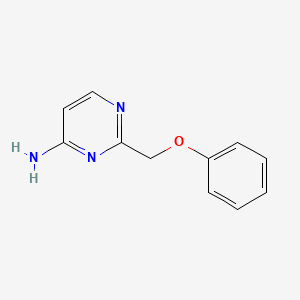

2-(Phenoxymethyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Phenoxymethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H11N3O. It is a pyrimidine derivative, characterized by the presence of a phenoxymethyl group attached to the second position of the pyrimidine ring and an amine group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amino Group

The primary amine at position 4 participates in alkylation and acylation reactions. For example:

-

Alkylation : Reaction with phenacyl bromide under fusion conditions (DMF, 10 min) yields imine derivatives via condensation rather than direct alkylation .

-

Acylation : Treatment with acyl chlorides forms carboxamide derivatives, as seen in the synthesis of N-aryl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamides (e.g., compound 4i , m.p. 189°C) .

Table 1: Representative Substitution Reactions

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenacyl bromide | Imine derivatives | DMF, 10 min fusion | 46–84% | |

| 4-Bromophenyl isocyanate | N-(4-bromophenyl)carboxamide | DMSO, reflux | 65% |

Condensation Reactions

The amino group facilitates cyclocondensation with carbonyl-containing reagents to form fused heterocycles:

-

Triazolo-pyrimidines : Condensation with 1,2,4-triazole derivatives under acidic conditions produces bicyclic systems (e.g., compound 4f , m.p. 222°C) .

-

Pteridine derivatives : Extended fusion with α-bromoacetophenones (20 min, DMF) leads to lumazine analogs via intramolecular cyclization .

Key Spectral Data :

Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed couplings:

-

Suzuki–Miyaura : Reaction with aryl boronic acids introduces substituents at position 5, enhancing biological activity (e.g., antiviral EC₅₀ = 4.3 µM) .

-

Buchwald–Hartwig Amination : Installation of secondary amines at position 2 improves solubility and selectivity .

Table 2: Cross-Coupling Examples

| Coupling Partner | Catalyst | Product Activity | EC₅₀ | Source |

|---|---|---|---|---|

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Antiviral (ZIKV inhibition) | 4.3 µM | |

| Morpholine | Pd₂(dba)₃/Xantphos | PDE7 inhibitor (IC₅₀ = 1.0 nM) | – |

Functionalization of the Phenoxymethyl Group

The phenoxymethyl moiety undergoes electrophilic substitution:

-

Halogenation : Bromination at the para-position of the phenyl ring enhances DNA cleavage activity (e.g., compound 7d , 94% reduction in viral titer) .

-

Oxidation : Conversion to a ketone group via MnO₂ oxidation improves anti-inflammatory COX-2 inhibition (IC₅₀ = 23.8 µM) .

Structural Insights and SAR

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory potential of 2-(Phenoxymethyl)pyrimidin-4-amine derivatives. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which plays a crucial role in inflammatory processes.

Key Findings:

- In vitro assays demonstrated that certain derivatives significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- The mechanism involves reducing the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, indicating a pathway for potential therapeutic intervention in inflammatory diseases .

Antiviral Activity

The antiviral properties of this compound have been explored, particularly against viral infections like Zika virus.

Research Insights:

- Structure-activity relationship studies revealed that modifications in the compound's structure could enhance its antiviral efficacy. For instance, specific substitutions at different positions led to improved activity against Zika virus while maintaining lower toxicity levels .

- The compound's ability to inhibit viral replication suggests its potential as a lead compound in developing antiviral therapies.

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of vascular endothelial growth factor receptor (VEGFR) pathways.

Case Studies:

- A series of derivatives were synthesized and tested for their ability to inhibit VEGFR-2, which is critical in tumor angiogenesis. Some compounds showed up to 100-fold greater potency than standard inhibitors .

- In vivo studies using xenograft models indicated that treatment with these compounds resulted in significant tumor size reduction compared to control groups, demonstrating their potential as anticancer agents .

Pharmacological Profile Summary

| Activity | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | Comparable IC50 values to celecoxib |

| Antiviral | Viral replication inhibition | Enhanced activity against Zika virus |

| Anticancer | VEGFR inhibition | Significant tumor size reduction in xenograft models |

Mecanismo De Acción

The mechanism of action of 2-(Phenoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, which can result in therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(Phenoxymethyl)pyrimidine: Similar in structure but lacks the amine group at the fourth position.

4-Aminopyrimidine: Contains an amine group at the fourth position but lacks the phenoxymethyl group.

2-Phenoxypyrimidine: Similar in structure but lacks the methyl group in the phenoxymethyl moiety.

Uniqueness

2-(Phenoxymethyl)pyrimidin-4-amine is unique due to the presence of both the phenoxymethyl and amine groups, which confer specific chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .

Actividad Biológica

2-(Phenoxymethyl)pyrimidin-4-amine is a pyrimidine derivative notable for its biological activity, primarily through its interactions with various molecular targets. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H11N3O, characterized by a phenoxymethyl group at the second position of the pyrimidine ring and an amine group at the fourth position. This unique structure enables the compound to engage in diverse chemical reactions and biological interactions.

Target of Action

The primary biological target for this compound is cyclin-dependent protein kinases (CDKs) . Inhibition of CDKs disrupts cell cycle progression and transcriptional regulation, leading to reduced cell proliferation.

Biochemical Pathways

The compound's inhibition of CDKs affects several critical pathways:

- Cell Cycle Regulation : By inhibiting CDKs, this compound can halt the progression of cells through the cell cycle.

- Transcriptional Control : It may also influence gene expression patterns by affecting transcription factors regulated by CDK activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:

- HepG2 Hepatocellular Carcinoma : The compound exhibited an IC50 value of approximately 0.56 μM, demonstrating potent cytotoxicity compared to standard chemotherapeutics like Etoposide (IC50 = 30.16 μM) and Doxorubicin (IC50 = 0.79 μM) .

- Mechanism of Action : The compound induces apoptosis in cancer cells, increasing populations in the S-phase or G2-phase of the cell cycle, as evidenced by molecular docking studies .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It potentially inhibits COX enzymes involved in inflammatory processes:

- COX Inhibition : Compounds structurally related to this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Phenoxymethyl)pyrimidine | Lacks amine group at the fourth position | Limited anticancer activity |

| 4-Aminopyrimidine | Contains amine but lacks phenoxymethyl group | Moderate inhibition of certain kinases |

| Pyrimidine Derivatives | Various substitutions possible | Broad range of biological activities |

The unique combination of both phenoxymethyl and amine groups in this compound contributes to its distinctive biological properties, making it a versatile scaffold for drug development.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that derivatives of pyrimidines can significantly inhibit inflammatory responses and cancer cell growth, supporting the potential utility of this compound in therapeutic contexts .

- Molecular Docking Studies : These studies have provided insights into how this compound interacts with target proteins at a molecular level, revealing binding affinities that suggest effective inhibition of key enzymes involved in disease processes .

- Animal Models : Preliminary animal studies have indicated that compounds with similar structures exhibit reduced tumor growth and inflammation markers in vivo, further validating their therapeutic potential .

Propiedades

IUPAC Name |

2-(phenoxymethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDLSQFDJSBPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.